(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
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Overview
Description
(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound with the molecular formula C14H12Cl2F3N and a molecular weight of 322.15 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a trifluoromethylphenyl group attached to a methanamine backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization ensures efficient production with minimal waste. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxylamine, ammonia
The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the investigation of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
- (3-Fluorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
- (3-Methylphenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
Uniqueness
Compared to similar compounds, (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride is unique due to the presence of both a chlorophenyl group and a trifluoromethylphenyl group. This combination imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for various research applications .
Properties
IUPAC Name |
(3-chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N.ClH/c15-10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)14(16,17)18;/h1-8,13H,19H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPYLACMCACPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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